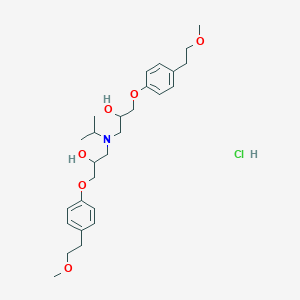

Metoprolol IMpurity 12

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[[2-hydroxy-3-[4-(2-methoxyethyl)phenoxy]propyl]-propan-2-ylamino]-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H41NO6.ClH/c1-21(2)28(17-24(29)19-33-26-9-5-22(6-10-26)13-15-31-3)18-25(30)20-34-27-11-7-23(8-12-27)14-16-32-4;/h5-12,21,24-25,29-30H,13-20H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLLKKRCTYCMVLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC(COC1=CC=C(C=C1)CCOC)O)CC(COC2=CC=C(C=C2)CCOC)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H42ClNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1486464-40-7 | |

| Record name | 1,1'-((1-Methylethyl)imino)bis(3-(4-(2-methoxyethyl)phenoxy)-2-propanol) hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1486464407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-((1-METHYLETHYL)IMINO)BIS(3-(4-(2-METHOXYETHYL)PHENOXY)-2-PROPANOL) HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SCP5NV8XQB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Profile: Metoprolol Impurity 12 (USP Related Compound B)

[1][2]

Content Type: Technical Whitepaper / Analytical Guide Subject: Identification, Formation, and Control of CAS 56718-76-4[1]

Executive Summary & Nomenclature Disambiguation

Critical Note on Nomenclature: The designation "Metoprolol Impurity 12" is a non-pharmacopoeial, vendor-specific identifier often found in industrial catalogs (e.g., ChemicalBook, custom synthesis libraries).[2] It predominantly maps to Metoprolol USP Related Compound B .[2]

Researchers must verify the chemical identity using the CAS number, as "Impurity 12" is not a standardized designation in the European Pharmacopoeia (EP) or United States Pharmacopeia (USP).[2]

Target Analyte:

-

Common Name: Metoprolol Chlorohydrin Impurity[2]

-

Pharmacopoeial Designation: Metoprolol USP Related Compound B[1][3][4][5][6]

-

Chemical Name: 1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol[7][1][8]

Physicochemical Identification

The following data establishes the definitive identity of the impurity for Certificate of Analysis (CoA) validation and regulatory filing.

| Parameter | Technical Specification |

| CAS Number | 56718-76-4 |

| Molecular Weight | 244.71 g/mol |

| Molecular Formula | C₁₂H₁₇ClO₃ |

| Appearance | Colorless to pale yellow viscous oil (typically) |

| Solubility | Soluble in Methanol, Acetonitrile, DMSO; sparingly soluble in water.[7][1][3][9] |

| pKa | ~13.0 (Calculated, -OH group) |

| LogP | ~1.8 - 2.1 |

Structural SMILES: COCCc1ccc(OCC(O)CCl)cc1[1]

Mechanistic Formation Pathway

Metoprolol is synthesized via the alkylation of 4-(2-methoxyethyl)phenol.[2][1] Impurity 12 (USP Related Compound B) is a critical process-related impurity arising from the reaction with epichlorohydrin.[2][1]

Formation Logic:

-

Primary Route: The coupling of 4-(2-methoxyethyl)phenol with epichlorohydrin typically yields the epoxide intermediate (Metoprolol Epoxide).[2][1]

-

Impurity Genesis: In the presence of chloride ions (often from the catalyst or HCl formed during the reaction) or incomplete ring closure, the epoxide ring opens to form the chlorohydrin derivative (Impurity 12).[2]

-

Significance: As a chlorohydrin, this compound is a structural alert for potential genotoxicity (alkylating agent), necessitating strict control limits (often ppm level) under ICH M7 guidelines.[2]

Figure 1: Mechanistic pathway showing the genesis of Impurity 12 (Chlorohydrin) from the epoxide intermediate or direct synthesis failure.[2]

Analytical Control Strategy

Due to the lack of a chromophore distinct from the parent drug, separation efficiency is paramount.[2] The chlorohydrin moiety makes this impurity slightly more polar than the epoxide but less polar than the final API (Metoprolol).[2]

A. HPLC Method (Reverse Phase)

This protocol separates Impurity 12 from Metoprolol and the Epoxide impurity.[2]

-

Column: C18 (e.g., Zorbax SB-C18 or equivalent), 250 x 4.6 mm, 5 µm.[2][1]

-

Mobile Phase A: Phosphate Buffer (pH 3.0) + Ion Pairing Agent (Sodium Dodecyl Sulfate - optional for resolution).

-

Mobile Phase B: Acetonitrile.[2]

-

Gradient:

-

0-5 min: 15% B[1]

-

5-25 min: 15% → 40% B

-

25-35 min: 40% B

-

-

Flow Rate: 1.0 mL/min.[2]

-

Detection: UV at 223 nm (Isosbestic point) or 275 nm (Aromatic absorption).[2]

-

Retention Time (Relative): Impurity 12 typically elutes before Metoprolol but after more polar degradants.[2]

B. Mass Spectrometry (LC-MS/MS) for Trace Quantitation

For genotoxic impurity (GTI) screening at ppm levels:

-

Ionization: ESI Positive Mode (+).

-

Precursor Ion: [M+H]⁺ = 245.1 m/z (Chlorine isotope pattern ³⁵Cl/³⁷Cl is critical for confirmation).[2]

-

Key Fragment: Loss of the chlorohydrin tail.[2]

Figure 2: Analytical workflow for the isolation and identification of this compound.[1]

Regulatory & Safety Implications

Classification: this compound contains a chlorohydrin structural alert.[2] While Metoprolol itself is a beta-blocker, the chlorohydrin precursor is considered a Potential Genotoxic Impurity (PGI) .[2]

-

ICH M7 Guidelines: Must be controlled to specific daily intake limits (TTC: 1.5 µ g/day ) if mutagenicity is confirmed, or controlled as a regular impurity if proven non-mutagenic via Ames test.[2]

-

Control Limit: Typically NMT (Not More Than) 0.15% in the final API for general impurities, but often much lower (ppm range) if classified as a mutagen.[2]

References

-

United States Pharmacopeia (USP). Metoprolol Succinate Monograph: Related Compound B.[2][5] USP-NF.[2][1] (Designates the chlorohydrin structure as Related Compound B).[2]

-

ChemicalBook. CAS 56718-76-4 Entry.[2][1][6] (Identifies "this compound" as a synonym for the chlorohydrin).[2]

-

European Pharmacopoeia (Ph.[2][10] Eur.). Metoprolol Tartrate Monograph 1028.[2][9] (Provides the standard impurity profile A-O for cross-reference).

-

BOC Sciences. Metoprolol Impurity Profiling. (Note: Some vendors map "Impurity 12" to the Dimer/Related Compound D; however, the CAS 56718-76-4 is the predominant chemical match for the chlorohydrin).[2]

Sources

- 1. veeprho.com [veeprho.com]

- 2. veeprho.com [veeprho.com]

- 3. Metoprolol Related Compound B - Opulent Pharma [opulentpharma.com]

- 4. Metoprolol Impurities | Metoprolol API Impurity Manufacturers [anantlabs.com]

- 5. CAS 98418-47-4 Metoprolol Succinate Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]

- 6. Metoprolol EP Impurity - C | Manasa Life Sciences [manasalifesciences.com]

- 7. 56718-76-4 CAS MSDS (rac 1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. rac 1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol | 56718-76-4 [chemicalbook.com]

- 9. tlcstandards.com [tlcstandards.com]

- 10. synthinkchemicals.com [synthinkchemicals.com]

Technical Deep Dive: Impurity Genesis and Control in Metoprolol Succinate Synthesis

Executive Summary

The synthesis of Metoprolol Succinate, a selective

This technical guide dissects the origin of critical impurities—specifically the dimeric impurity (Impurity O) , hydrolysis products (Impurity D) , and starting material carryovers (Impurity B) . It provides a causal analysis of their formation and establishes a self-validating control strategy based on reaction stoichiometry, temperature modulation, and feedstock purity.

Synthetic Architecture & Impurity Ingress

The industrial synthesis of Metoprolol typically proceeds via a two-step sequence starting from 4-(2-methoxyethyl)phenol .[1]

Step 1: O-Alkylation (Epoxide Formation)

The phenol is reacted with epichlorohydrin in the presence of a base (NaOH/KOH) to form the intermediate 4-(2-methoxyethyl)phenyl glycidyl ether .[1]

-

Critical Risk: Hydrolysis of the epoxide ring leads to the diol (Impurity D).

Step 2: Aminolysis (Ring Opening)

The epoxide intermediate is treated with isopropylamine (IPA) to yield Metoprolol base.

-

Critical Risk: The product (Metoprolol) is a secondary amine that remains nucleophilic. If local concentrations of epoxide are high, Metoprolol competes with IPA for the epoxide, forming the tertiary amine dimer (Impurity O) .

Visualization: Pathway & Impurity Entry Points

Figure 1: Synthetic pathway illustrating the genesis of EP Impurities A, B, C, D, and O.

Impurity Genealogy: Mechanism & Origin

The European Pharmacopoeia (EP) and USP specify several related substances. Understanding their mechanistic origin is the first step in control.

| Impurity (EP) | Chemical Name / Structure Description | Origin Mechanism | Criticality |

| Impurity A | 1-(Ethylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol | Reagent Purity: Arises from ethylamine contamination present in commercial isopropylamine.[1] | High (Process dependent) |

| Impurity B | 4-(2-methoxyethyl)phenol | Unreacted Material: Residual starting material due to incomplete conversion in Step 1.[1] | Medium (Purgeable) |

| Impurity C | 4-[(2RS)-2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzaldehyde | Feedstock Purity: Formed from 4-hydroxybenzaldehyde , a common impurity in the starting phenol.[1] | High (Structure dependent) |

| Impurity D | 3-[4-(2-Methoxyethyl)phenoxy]propane-1,2-diol | Side Reaction: Hydrolysis of the epoxide ring by moisture in the reaction matrix or during workup.[1] | High (Stability indicating) |

| Impurity O | 1,1'-[(1-Methylethyl)imino]bis[3-[4-(2-methoxyethyl)phenoxy]propan-2-ol] | Competitive Kinetics: The "Dimer."[1] Metoprolol reacts with a second molecule of epoxide. | Critical (Hard to remove) |

Deep Dive: The Dimerization Mechanism (Impurity O)

The formation of Impurity O is a classic example of competitive nucleophilic attack .

-

Primary Reaction:

: Epoxide + -

Secondary Reaction:

: Epoxide + Metoprolol

Since Metoprolol is a nucleophile, it competes with IPA for the remaining epoxide. If the concentration of IPA drops or if the reaction temperature favors

Control Strategies: The "Why" and "How"

Suppression of Impurity O (Dimer)

-

Causality: The rate of dimerization is proportional to

. -

Protocol: Use a high molar equivalent of Isopropylamine (typically 3.0 – 6.0 equivalents ). This ensures that

, statistically favoring the primary amine attack. -

Process Parameter: Dosing sequence. Add the epoxide solution TO the amine (inverse addition). This ensures the epoxide always encounters a vast excess of amine, minimizing the probability of encountering a Metoprolol molecule.

Control of Impurity D (Diol)

-

Causality: Epoxides are labile to acid/base catalyzed hydrolysis.[1]

-

Protocol: Minimize water content in the amination step. If Step 1 (epoxidation) uses aqueous base, a rigorous phase separation and azeotropic drying of the organic layer (e.g., Toluene) is required before adding IPA.

-

Process Parameter: Reaction temperature. Maintain amination < 50°C initially to prevent rapid hydrolysis if trace moisture is present.

Control of Impurity A & C (Feedstock)

-

Causality: Direct carryover of impurities in reagents.

-

Protocol:

-

Impurity A: Specification control of Isopropylamine (Ethylamine < 0.1%).

-

Impurity C: Specification control of 4-(2-methoxyethyl)phenol (4-hydroxybenzaldehyde < 0.1%).

-

Visualization: Control Logic

Figure 2: Process control loop for mitigating critical impurities.

Analytical Methodologies

Routine monitoring requires separating the highly polar amine impurities from the neutral starting materials.

-

Technique: HPLC (High-Performance Liquid Chromatography).[1]

-

Column: C18 (e.g., Agilent Poroshell 120 EC-C18) or Phenyl-Hexyl for enhanced selectivity of aromatic impurities.[1]

-

Mobile Phase:

-

A: Ammonium Acetate buffer (pH ~10 for basic stability or pH 3.0 with phosphate). Note: High pH is often preferred for amines to improve peak shape, but silica stability is a concern.

-

B: Acetonitrile.[1]

-

-

Detector: UV at 225 nm (aromatic ring absorption).

-

Resolution Criteria: Critical resolution required between Metoprolol and Impurity O (Dimer).

Representative Experimental Protocol (Self-Validating)

This protocol incorporates the control strategies discussed above.

Objective: Synthesis of Metoprolol Base with Impurity O < 0.1%.

-

Epoxide Preparation (Step 1):

-

Charge 4-(2-methoxyethyl)phenol (1.0 eq) and Epichlorohydrin (1.5 eq) into a reactor.[1]

-

Add aqueous NaOH slowly at 40-45°C. Stir for 4 hours.

-

Validation Point: TLC/HPLC must show < 1% Phenol (Impurity B).

-

Workup: Separate phases. Wash organic layer with water. Critical: Distill organic solvent (e.g., Toluene) azeotropically to remove water. Target KF < 0.1% to prevent Impurity D.

-

-

Amination (Step 2 - Inverse Addition):

-

Charge Isopropylamine (5.0 eq) into a clean reactor. Cool to 10-15°C.[1]

-

Slowly add the dried Epoxide/Toluene solution to the amine over 2 hours.[1]

-

Rationale: Maintaining the amine pool ensures the epoxide is instantly consumed by IPA, preventing it from reacting with formed Metoprolol (Impurity O suppression).

-

Warm to reflux (approx. 50-55°C) for 3 hours.

-

-

Isolation:

References

-

USP/EP Monograph Data: Metoprolol Succinate USP / Metoprolol Tartrate EP. Pharmacopoeial forums provide the definitive spectral data for Impurities A, B, C, and D.

-

Impurity O Structure: Veeprho. Metoprolol EP Impurity O | CAS 154784-36-8.[1][2][3][4] Link

-

Impurity B Identification: GalChimia. Metoprolol Impurity B (EP) - CAS 56718-71-9.[1][5][6] Link

-

Synthesis & Impurity Profiling: Research Journal of Pharmacy and Technology. Comprehensive Investigation and Exploration of Metoprolol Impurities. Link

-

Analytical Method: Agilent Technologies. Modernizing the USP Monograph for Impurity Profiling of Metoprolol Tartrate. Link

-

Synthesis of Impurity D: ACG Publications. Ultrasound-assisted efficient synthesis of Metoprolol EP impurity D. Link

Sources

- 1. O-Demethylmetoprolol | C14H23NO3 | CID 162181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 154784-36-8 Metoprolol EP Impurity O [seinepharma.com]

- 3. veeprho.com [veeprho.com]

- 4. allmpus.com [allmpus.com]

- 5. Metoprolol Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 6. Metoprolol EP Impurity B - CAS - 56718-71-9 | Axios Research [axios-research.com]

Executive Summary

Metoprolol, a selective

This guide provides a definitive technical breakdown of Metoprolol’s related compounds. It synthesizes the "why" behind impurity formation with a modernized, self-validating analytical protocol designed to resolve critical isomeric and homologous impurities that traditional methods often miss.

Regulatory Landscape: The "Rosetta Stone" of Impurities

One of the most frequent sources of error in global filing is the misalignment of impurity designations. The USP and EP do not map 1:1. Below is the harmonized translation required for cross-market compliance.

| USP Designation | EP Designation | Chemical Identity | Origin | Criticality |

| Related Compound A | Impurity A | 1-(Ethylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol | Synthesis (Amine Contaminant) | High : Homologue, difficult to separate. |

| Related Compound B | Not Listed (Distinct from EP B) | 1-Chloro-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol | Synthesis (Intermediate) | Med : Genotoxic potential (Chlorohydrin). |

| Not Listed | Impurity B | 4-(2-Methoxyethyl)phenol | Synthesis (Starting Material) | Low : Elutes early, easily detected. |

| Related Compound C | Impurity C | 4-(2-Hydroxy-3-isopropylaminopropoxy)benzaldehyde | Degradation (Oxidative) | High : Major degradation product. |

| Related Compound D | Impurity O | Bis-ether derivative (Dimer) | Synthesis (Side Reaction) | High : Late eluter, hydrophobic. |

| Not Listed | Impurity D | 3-[4-(2-methoxyethyl)phenoxy]propane-1,2-diol | Synthesis (Hydrolysis) | Med : Polar, elutes near void volume. |

Expert Insight: Do not confuse USP Related Compound B (the chlorohydrin) with EP Impurity B (the phenol starting material). Their retention times and response factors differ significantly.

Chemical Genealogy & Mechanistic Origins

Understanding the root cause of impurity formation allows for proactive process control. The pathway below visualizes the critical branch points in the Metoprolol synthesis.

-

Synthesis Route: The reaction of 4-(2-methoxyethyl)phenol with epichlorohydrin forms an epoxide intermediate.

-

Branch Point 1 (Impurity A): Contamination of the isopropylamine reagent with ethylamine leads to the ethyl-analogue.

-

Branch Point 2 (Impurity D/O): The secondary amine of Metoprolol reacts with a second molecule of the epoxide intermediate, forming a "dimer."

Figure 1: Mechanistic pathway of Metoprolol impurity formation. Note the divergence of synthesis byproducts (A, B, D) vs. degradation products (C).

Analytical Strategy: Modernized HPLC Protocol

Traditional USP methods utilize ion-pairing agents (Sodium Dodecyl Sulfate) on C8 columns. While effective, these methods are notorious for long equilibration times and incompatibility with MS detection.

The following protocol is a modernized, self-validating system using a C18 or Phenyl-Hexyl stationary phase. It eliminates ion-pairing reagents, ensuring robustness and MS-compatibility for troubleshooting.

Method Principles (Causality)

-

Stationary Phase: A C18 column with high carbon load is selected to retain the polar "Diol" (EP Impurity D) while resolving the structural homologue (Impurity A) from the main peak.

-

Mobile Phase: A simple Ammonium Acetate buffer controls the ionization of the secondary amine (pKa ~9.7), improving peak shape without the memory effects of SDS.

Experimental Protocol

Reagents:

-

Acetonitrile (HPLC Grade)

-

Ammonium Acetate (volatile buffer)

-

Glacial Acetic Acid (pH adjustment)

-

Milli-Q Water

Chromatographic Conditions:

| Parameter | Setting |

| Column | Agilent Poroshell 120 EC-C18 (3.0 x 100 mm, 2.7 µm) or equivalent L1 |

| Flow Rate | 0.5 mL/min |

| Injection Vol | 2.0 µL |

| Column Temp | 30°C |

| Detection | UV at 280 nm (Selectivity for aromatic ring) |

| Buffer | 10 mM Ammonium Acetate, pH adjusted to 4.5 with Acetic Acid |

Gradient Program:

| Time (min) | Mobile Phase A (Buffer) % | Mobile Phase B (ACN) % | Purpose |

| 0.0 | 90 | 10 | Initial retention of polar Diol |

| 5.0 | 50 | 50 | Elution of Metoprolol & Impurity A |

| 8.0 | 20 | 80 | Elution of hydrophobic Dimer (USP D) |

| 10.0 | 90 | 10 | Re-equilibration |

System Suitability (Self-Validation)

Before running samples, the system must pass these criteria to ensure data integrity:

-

Resolution (Rs): NLT 1.5 between Metoprolol and Related Compound A. Why: This is the critical pair; if these merge, the method fails.

-

Tailing Factor: NMT 2.0 for the Metoprolol peak.

-

Sensitivity: S/N ratio > 10 for Related Compound C at the reporting threshold (0.05%).

Troubleshooting & Advanced Characterization

Scenario: Co-elution of Impurity A

Impurity A (Ethyl analogue) is structurally almost identical to Metoprolol (Isopropyl).

-

Diagnosis: If resolution < 1.5, the gradient slope at 5-8 mins is likely too steep.

-

Fix: Shallow the gradient ramp from 10% B to 30% B over 10 minutes. This utilizes the subtle hydrophobicity difference between the ethyl and isopropyl groups.

Scenario: "Ghost" Peaks (EP Impurities M & N)

EP Impurities M and N are alpha-hydroxyamines lacking strong UV chromophores.

-

Detection: They will not appear clearly at 280 nm.

-

Solution: Use HILIC-CAD (Charged Aerosol Detection). The HILIC mode retains these polar amines, and CAD provides universal detection independent of chromophores.

Figure 2: Decision tree for analytical workflow and troubleshooting.

References

-

European Directorate for the Quality of Medicines (EDQM). Metoprolol Succinate Monograph 1448. European Pharmacopoeia (Ph.[1][2] Eur.). [Link]

-

Agilent Technologies. Modernizing the USP Monograph for Impurity Profiling of Metoprolol Tartrate. Application Note 5991-4629EN. [Link]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 62936, Metoprolol Acid.[Link]

Sources

Methodological & Application

Application Note: A Robust HILIC-CAD Method for the Development and Validation of Non-Chromophoric Metoprolol Impurities

Abstract

This application note presents a detailed protocol for the development and validation of a robust analytical method for the quantification of non-chromophoric impurities in Metoprolol, specifically focusing on Metoprolol Impurity M and Impurity N. Due to the absence of a significant UV chromophore in these impurities, a standard HPLC-UV approach is insufficient.[1][2] This guide outlines a Hydrophilic Interaction Chromatography (HILIC) method coupled with Charged Aerosol Detection (CAD), a universal detection technique suitable for non-volatile and semi-volatile compounds, irrespective of their chromophoric properties.[1][2] The entire workflow, from method development and optimization to full validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, is detailed to assist researchers, scientists, and drug development professionals in establishing a reliable quality control strategy for Metoprolol.[3][4]

Introduction: The Challenge of Non-Chromophoric Impurities in Metoprolol

Metoprolol is a widely prescribed beta-1 adrenergic receptor blocker used in the management of cardiovascular diseases such as hypertension and angina pectoris.[5][6] The control of impurities in active pharmaceutical ingredients (APIs) like Metoprolol is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final drug product.[7] Regulatory bodies, under the guidance of the ICH, have established stringent frameworks for the reporting, identification, and qualification of impurities.[7][8][9]

A significant analytical challenge arises with impurities that lack a UV-absorbing chromophore, rendering them invisible to conventional HPLC-UV detection methods.[1][2] Metoprolol Impurities M and N are two such process-related impurities that fall into this category.[1][2] Historically, thin-layer chromatography (TLC) was used for their analysis, a technique that often lacks the quantitative accuracy and sensitivity required by modern standards.[1][10] This necessitates the development of a more robust and reliable analytical method.

This application note addresses this challenge by leveraging the strengths of Hydrophilic Interaction Chromatography (HILIC) for the separation of these polar, non-aromatic impurities, combined with the universal detection capabilities of a Charged Aerosol Detector (CAD).[1][2]

Analyte Information

-

Metoprolol:

-

Metoprolol Impurity M (Dihydrochloride Salt):

-

Metoprolol Impurity N:

Method Development Strategy: HILIC-CAD

The selection of the analytical technique was driven by the physicochemical properties of the target impurities.

-

Rationale for HILIC: Metoprolol Impurities M and N are polar and non-aromatic. HILIC is an ideal chromatographic mode for retaining and separating such polar compounds that show little or no retention in reversed-phase chromatography. The use of a mixed-mode HILIC column can further enhance separation through a combination of hydrophilic partitioning and ion-exchange mechanisms.[1][2]

-

Rationale for CAD: The Charged Aerosol Detector (CAD) is a mass-based detector that provides a near-universal response for any non-volatile and many semi-volatile analytes, independent of their optical properties.[1][2] This makes it an excellent choice for the quantification of non-chromophoric impurities like M and N, offering good sensitivity and a wide dynamic range.[1]

The combination of HILIC for separation and CAD for detection provides a powerful tool for the comprehensive impurity profiling of Metoprolol.

Detailed Analytical Method Protocol

This protocol is a starting point and may require optimization based on the specific instrumentation and impurity reference standards used.

Instrumentation and Materials

-

UHPLC System: A system equipped with a binary pump, autosampler, and column compartment (e.g., Thermo Scientific™ Vanquish™ UHPLC system).[1][2]

-

Detector: Charged Aerosol Detector (CAD).

-

Column: A mixed-mode HILIC column (e.g., Thermo Scientific™ Acclaim™ Trinity™ P2 column).[1][2]

-

Chemicals and Reagents:

-

Metoprolol Succinate Reference Standard

-

Metoprolol Impurity M and N Reference Standards

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Ammonium Formate (LC-MS grade)

-

Formic Acid (LC-MS grade)

-

Deionized Water

-

Chromatographic Conditions

| Parameter | Condition |

| Column | Acclaim™ Trinity™ P2, 3 µm, 3.0 x 100 mm |

| Mobile Phase A | 100 mM Ammonium Formate, pH 3.0 |

| Mobile Phase B | Acetonitrile |

| Gradient | Isocratic |

| Composition | 10% A / 90% B |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 5 µL |

| Run Time | 10 minutes |

CAD Detector Settings

| Parameter | Setting |

| Evaporation Temperature | 35 °C |

| Nebulizer Gas | Nitrogen at 60 psi |

| Data Collection Rate | 5 Hz |

Preparation of Solutions

-

Diluent: Acetonitrile/Water (90:10 v/v)

-

Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve the appropriate amounts of Metoprolol, Impurity M, and Impurity N reference standards in the diluent.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to cover the desired concentration range (e.g., from the reporting threshold to 120% of the specification limit).

Method Validation Protocol (ICH Q2(R1))

A comprehensive validation of the analytical method is required to demonstrate its suitability for its intended purpose.[4][13][14]

Specificity

The specificity of the method should be demonstrated by showing that there is no interference from the diluent, placebo (if analyzing a drug product), and the Metoprolol API at the retention times of Impurities M and N.

-

Protocol:

-

Inject the diluent to establish a baseline.

-

Inject a solution of the Metoprolol API at the target concentration.

-

Inject a spiked sample containing the Metoprolol API and known amounts of Impurities M and N.

-

Assess peak purity where applicable (e.g., using a diode array detector in series for the main peak).

-

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.

-

Protocol:

-

Prepare at least five concentrations of Impurities M and N, typically ranging from the limit of quantitation (LOQ) to 120% of the specification limit.

-

Inject each concentration in triplicate.

-

Plot the peak area versus concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

-

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by recovery studies.

-

Protocol:

-

Prepare a spiked sample by adding known amounts of Impurities M and N to the Metoprolol API at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

-

Prepare each concentration level in triplicate.

-

Calculate the percentage recovery for each impurity at each level.

-

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.

-

Protocol:

-

Repeatability (Intra-assay precision): Analyze a minimum of six determinations at 100% of the test concentration or nine determinations covering the specified range (e.g., three concentrations, three replicates each).[4]

-

Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

-

Protocol:

-

These can be determined based on the signal-to-noise ratio (S/N), where an S/N of 3:1 is typically used for LOD and 10:1 for LOQ.[15]

-

Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.

-

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

-

Protocol:

-

Vary critical method parameters such as:

-

Flow rate (e.g., ± 0.1 mL/min)

-

Column temperature (e.g., ± 5 °C)

-

Mobile phase composition (e.g., ± 2% organic)

-

-

Analyze a system suitability solution under each condition and evaluate the impact on the results.

-

System Suitability

System suitability tests are an integral part of the method to ensure the chromatographic system is performing adequately.

-

Protocol:

-

Prepare a system suitability solution containing Metoprolol and the impurities of interest.

-

Inject this solution before starting any analysis and periodically throughout the run.

-

Monitor parameters such as resolution between peaks, tailing factor, and theoretical plates.

-

Validation Acceptance Criteria

| Parameter | Acceptance Criteria |

| Specificity | No interference at the retention times of the impurities. |

| Linearity (r²) | ≥ 0.99 |

| Accuracy (% Recovery) | 80.0% to 120.0% |

| Precision (% RSD) | Repeatability: ≤ 15.0%Intermediate Precision: ≤ 20.0% |

| LOQ (% RSD) | ≤ 25.0% |

| Robustness | System suitability parameters are met. |

Visualization of the Workflow

The following diagram illustrates the comprehensive workflow for the development and validation of the analytical method for Metoprolol impurities.

Caption: Workflow for Analytical Method Development and Validation.

Conclusion

The described HILIC-CAD method provides a sensitive, specific, and robust solution for the challenging task of quantifying non-chromophoric impurities in Metoprolol. This application note serves as a comprehensive guide, detailing the rationale behind the method development and providing a step-by-step protocol for its validation according to ICH guidelines. By implementing this method, pharmaceutical scientists can ensure the quality and safety of Metoprolol, meeting stringent regulatory requirements.

References

-

AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

-

Kealey, S. (2013, August 20). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. Retrieved from [Link]

-

International Council for Harmonisation. (1996, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

-

SynThink. (2026, February 18). ICH Q3A vs Q3B: API and Drug Product Impurity Guidelines Explained. Retrieved from [Link]

-

ICH Q3 Guidelines. (2023, October 17). ICH Q3 Guidelines. Retrieved from [Link]

-

Patil, A. S., et al. (2015). An improved validated HPLC method for separation of metoprolol and hydrochlorothiazide impurities in metoprolol and hydrochlorot. Der Pharmacia Lettre, 7(2), 183-190. Retrieved from [Link]

-

International Council for Harmonisation. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]

-

SlideShare. (n.d.). ICH Q2 Analytical Method Validation. Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). Guidance for Industry Q3A Impurities in New Drug Substances. Retrieved from [Link]

-

Agilent Technologies. (2014, May 6). Modernizing the USP Monograph for Impurity Profiling of Metoprolol Tartrate. Retrieved from [Link]

-

Chaudhari, H. S., & Patil, J. K. (2025). A Novel RP-HPLC Method for the Development and Validation of Metoprolol Succinate in Bulk and Pharmaceutical Dosage Form. Research Journal of Pharmacy and Technology. DOI: 10.52711/2231-5675.2025.00045. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

-

ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

-

Patel, D., et al. (n.d.). Development and Validation of SI/RS-UHPLC-PDA Method for Olmesartan Medoxomil and Metoprolol Succinate-Related Substance. PMC. Retrieved from [Link]

-

Asian Journal of Research in Chemistry. (n.d.). A Validated and Simplified RP-HPLC of Metoprolol Succinate from Bulk Drugs. Retrieved from [Link]

-

Bharad, V., et al. (n.d.). Analytical Method Development and Validation of Spectroscopic Method for Estimation of Metoprolol Succinate. Scholars Research Library. Retrieved from [Link]

-

International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Determination of Metoprolol in Human Plasma by Liquid Chromatography Tandem-Mass Spectrometry. Retrieved from [Link]

-

Gowrisankar, D., et al. (n.d.). Simultaneous Quantitative Determination of Metoprolol, Atorvastatin and Ramipril in Capsules by a Validated Stability-Indicating RP-UPLC Method. PMC. Retrieved from [Link]

-

Research Journal of Pharmacy and Technology. (2020, July 13). Application Support, Spinco Biotech Private Limited, Ahmedabad, Gujarat, India. Retrieved from [Link]

-

Research Journal of Pharmacy and Technology. (2025, March 27). Comprehensive Investigation and Exploration of Metoprolol Impurities. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Metoprolol Succinate-impurities. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Metoprolol. PubChem. Retrieved from [Link]

Sources

- 1. analysis.rs [analysis.rs]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 4. database.ich.org [database.ich.org]

- 5. eijppr.com [eijppr.com]

- 6. Metoprolol | C15H25NO3 | CID 4171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]

- 8. synthinkchemicals.com [synthinkchemicals.com]

- 9. database.ich.org [database.ich.org]

- 10. agilent.com [agilent.com]

- 11. Metoprolol Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 12. pharmaffiliates.com [pharmaffiliates.com]

- 13. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]

- 14. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 15. Development and Validation of SI/RS-UHPLC-PDA Method for Olmesartan Medoxomil and Metoprolol Succinate-Related Substance - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocol Guide: Advanced Techniques for the Isolation and Purification of Metoprolol Impurities

Abstract

This comprehensive guide provides a detailed exploration of advanced methodologies for the isolation and purification of impurities associated with Metoprolol, a widely prescribed beta-blocker. Moving beyond standard analytical procedures, this document is designed for researchers, analytical scientists, and process chemists involved in drug development and quality control. We delve into the strategic application of orthogonal chromatographic techniques, including Preparative High-Performance Liquid Chromatography (Prep-HPLC) in both Reverse-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC) modes, as well as Supercritical Fluid Chromatography (SFC) for chiral and achiral separations. The protocols herein are presented not merely as procedural steps, but as a framework for critical thinking, emphasizing the causality behind experimental choices to ensure robust, reproducible, and efficient purification strategies.

The Imperative of Impurity Profiling in Metoprolol

Metoprolol is a cardioselective β₁-adrenergic blocker essential in the management of hypertension, angina, and heart failure.[1] The therapeutic safety and efficacy of such a critical drug are directly contingent on its purity. Impurities, which can arise during synthesis (process-related), degradation (storage, formulation), or as metabolic byproducts, can possess their own pharmacological or toxicological profiles.[1][2] Therefore, rigorous identification, isolation, and characterization of these related substances are mandated by regulatory bodies like the ICH to ensure patient safety and product consistency.

This guide focuses on the practical "how-to" of isolating these impurities in sufficient quantity and purity for structural elucidation (e.g., via NMR, MS) and for use as reference standards in routine quality control analysis.

Strategic Approach: The Power of Orthogonality

A single analytical method is rarely sufficient to detect and separate all potential impurities in a drug substance, which may vary widely in polarity, size, and charge. An orthogonal approach, which employs multiple, independent analytical techniques with different separation mechanisms, is essential for a comprehensive impurity profile.[3][4] By combining methods like reverse-phase HPLC (separation based on hydrophobicity) with HILIC (separation based on hydrophilicity) or SFC (separation based on polarity in a non-aqueous environment), the risk of co-eluting impurities is significantly minimized.[5][6][7] This strategy ensures that what appears as a single peak in one system can be resolved into multiple components in another, providing a truer picture of sample purity.

Caption: General workflow for impurity isolation and characterization.

Workhorse Technique: Preparative HPLC

Preparative HPLC is the cornerstone of impurity isolation, allowing for the purification of milligram-to-gram quantities of material. The choice of stationary phase and mobile phase (the "mode" of chromatography) is critical and depends entirely on the physicochemical properties of the target impurity relative to the Active Pharmaceutical Ingredient (API).

Mode 1: Reverse-Phase (RP) HPLC for Non-Polar to Moderately Polar Impurities

Causality & Expertise: RP-HPLC separates molecules based on their hydrophobicity. It is the most common starting point for metoprolol and its related compounds, as many impurities retain some of the parent molecule's core hydrophobic structure. Columns with different selectivities, such as a standard C18 or a Phenyl-Hexyl, can be used orthogonally. A Phenyl-Hexyl phase, for instance, offers unique π-π interactions that can improve the resolution of aromatic impurities.[8] Using mass-spectrometry friendly buffers like ammonium acetate allows for direct MS analysis of collected fractions, speeding up the identification process.[8]

Objective: To isolate a known aromatic impurity from a metoprolol tartrate sample with >98% purity.

1. Materials & Instrumentation:

- Preparative HPLC system with UV-Vis detector and fraction collector.

- Column: Agilent Poroshell 120 EC-C18 (or similar), 100 x 21.2 mm, 5 µm.

- Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.0.

- Mobile Phase B: Acetonitrile.

- Sample: 50 mg/mL Metoprolol Tartrate (crude) dissolved in 50:50 Water:Acetonitrile.

2. Chromatographic Conditions:

| Parameter | Setting | Rationale |

| Flow Rate | 20.0 mL/min | Appropriate for a 21.2 mm ID column to maintain efficiency. |

| Injection Volume | 500 µL | Optimized for loading a sufficient mass without causing significant peak distortion. |

| Column Temperature | 30 °C | Ensures consistent retention times and peak shapes. |

| Detection Wavelength | 225 nm & 275 nm | 225 nm for general detection; 275 nm to selectively monitor aromatic compounds. |

| Gradient Program | 0-2 min: 10% B; 2-15 min: 10-50% B; 15-17 min: 50-90% B; 17-19 min: 90% B; 19-20 min: 90-10% B; 20-25 min: 10% B | A focused gradient around the elution point of the API and impurity provides the best resolution. |

3. Procedure:

- System Equilibration: Equilibrate the column with the initial mobile phase conditions (90% A, 10% B) for at least 15 minutes or until a stable baseline is achieved.

- Sample Injection: Inject the prepared sample solution.

- Fraction Collection: Program the fraction collector to collect peaks based on a threshold slope and/or time windows determined from an initial analytical run. Collect the API and the target impurity in separate vessels.

- Purity Analysis: Analyze a small aliquot of the collected impurity fraction using an analytical HPLC method to confirm its purity.

- Pooling & Evaporation: If purity is acceptable, pool the relevant fractions and remove the solvent using a rotary evaporator or lyophilizer.

Mode 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

Causality & Expertise: Certain metoprolol impurities, particularly small, polar degradation products like Impurity N (3-isopropylamino-1,2-propanediol), are not retained on RP columns and elute in the void volume.[9] HILIC is the ideal orthogonal technique for this challenge. It uses a polar stationary phase (like silica or a penta-HILIC phase) and a high-organic mobile phase. A water-enriched layer forms on the stationary phase, and polar analytes are retained via partitioning.[10][11]

Furthermore, some impurities lack a UV chromophore (e.g., Metoprolol Impurities M and N).[10][11] For these, a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is required. CAD offers near-uniform response for non-volatile analytes, making it excellent for impurity quantification without a reference standard.[10]

Caption: Decision tree for selecting a primary purification technique.

Objective: To isolate Metoprolol Impurity N from a stressed (e.g., oxidative degradation) sample of the API.

1. Materials & Instrumentation:

- Preparative HPLC system with a CAD and fraction collector.

- Column: Halo Penta HILIC, 100 x 21.2 mm, 5 µm.

- Mobile Phase A: 100 mM Ammonium Formate in Water, pH 3.2.

- Mobile Phase B: Acetonitrile.

- Sample: Stressed metoprolol solution, evaporated and reconstituted in 90:10 Acetonitrile:Water.

2. Chromatographic Conditions:

| Parameter | Setting | Rationale |

| Flow Rate | 18.0 mL/min | HILIC mobile phases have lower viscosity, allowing for efficient operation. |

| Injection Volume | 400 µL | Adjusted based on solubility in high-organic diluent. |

| Column Temp | 40 °C | Higher temperature can improve peak shape and reduce mobile phase viscosity. |

| CAD Settings | Evaporation Temp: 35°C, Nebulizer: Nitrogen, Filter: None | Settings must be optimized for the specific analyte and mobile phase to ensure sensitive and stable detection.[10] |

| Gradient Program | Isocratic: 15% A : 85% B | An isocratic hold often provides the best separation for HILIC, as re-equilibration after a gradient can be slow.[9] |

3. Procedure:

- System Equilibration: HILIC columns require extensive equilibration. Equilibrate with the mobile phase for at least 30-45 minutes.

- Sample Injection & Collection: Inject the sample. Collect fractions based on the CAD signal, accounting for the delay between the detector and the fraction collector outlet.

- Purity Analysis & Work-up: Confirm purity using an analytical HILIC-CAD method. Pool fractions and evaporate. Note: The resulting impurity will be an ammonium formate salt, which may require further processing if the free base is needed.

Orthogonal Technique: Supercritical Fluid Chromatography (SFC)

Causality & Expertise: SFC uses supercritical CO₂ as the main mobile phase, which provides a unique, non-polar environment distinct from liquid chromatography. This results in vastly different selectivity, making it a powerful orthogonal tool.[5] Its primary advantages are speed and efficiency, especially for chiral separations. Metoprolol is a chiral molecule, and separating its enantiomers is often required. SFC on a polysaccharide-based chiral stationary phase (CSP) is significantly faster and uses less organic solvent than chiral HPLC.[12][13][14]

Objective: To separate (R)- and (S)-metoprolol from a racemic mixture for pharmacological testing.

1. Materials & Instrumentation:

- Preparative SFC system with UV detector and fraction collector.

- Column: Chiralpak IB (or similar amylose-based CSP), 250 x 21 mm, 5 µm.

- Mobile Phase A: Supercritical CO₂.

- Mobile Phase B (Co-solvent): Methanol with 0.1% Diethylamine (DEA).

2. Chromatographic Conditions:

| Parameter | Setting | Rationale |

| Flow Rate | 60 g/min | SFC allows for much higher flow rates than HPLC due to the low viscosity of the mobile phase.[14] |

| Co-solvent Percentage | 25% | The amount and type of co-solvent are critical for tuning retention and selectivity. |

| Back Pressure | 120 Bar | Maintains the CO₂ in its supercritical state. |

| Column Temperature | 35 °C | Controls the fluid density and can affect selectivity. |

| Additive (DEA) | 0.1% in Methanol | Metoprolol is a basic compound. A basic additive like DEA is crucial for preventing peak tailing on CSPs.[12] |

3. Procedure:

- System Equilibration: Equilibrate the column with the specified mobile phase until pressure and temperature are stable.

- Stacked Injections: To maximize throughput, use stacked injections where a new injection is made before the previous one has fully eluted.

- Fraction Collection: Collect the two enantiomer peaks into separate vessels.

- Analysis and Evaporation: Confirm enantiomeric purity (>99% ee) via an analytical chiral SFC or HPLC method. Evaporate the solvent (mostly methanol) to obtain the purified enantiomers.

Troubleshooting Common Purification Challenges

| Problem | Potential Cause | Recommended Solution |

| Peak Tailing | Secondary interactions with silica (silanol activity); column overload. | For basic compounds like metoprolol, add a competing base (e.g., 0.1% triethylamine or diethylamine) to the mobile phase.[15] In RP-HPLC, work at a low pH (2.5-4) to protonate the analyte and suppress silanol ionization. Reduce sample load. |

| Poor Resolution | Inappropriate selectivity; gradient is too steep. | Screen different stationary phases (e.g., C18 vs. Phenyl-Hexyl vs. HILIC) to find an orthogonal system.[7][8] Flatten the gradient around the peaks of interest. Reduce the flow rate to increase the number of theoretical plates. |

| Compound Degradation | Sensitivity to acidic silica gel or mobile phase pH. | Use end-capped columns. For flash chromatography, consider deactivating the silica gel by pre-flushing with a solvent containing a small amount of base.[15][16] Use an alternative stationary phase like alumina. |

| Low Recovery | Poor solubility in the mobile phase; irreversible adsorption to the column. | Ensure the sample is fully dissolved in the injection solvent, which should be as weak as or weaker than the initial mobile phase. Check for precipitation on the column. If adsorption is suspected, flush the column with a strong solvent. |

Conclusion

The successful isolation and purification of metoprolol impurities is not a one-size-fits-all process. It requires a strategic, evidence-based approach grounded in the principles of chromatography. By leveraging orthogonal techniques—combining the power of reverse-phase, HILIC, and SFC—researchers can develop robust methods to separate even the most challenging impurities. The detailed protocols and expert insights provided in this guide serve as a foundation for building efficient workflows that ensure the generation of high-purity reference standards, ultimately safeguarding the quality and safety of the final drug product.

References

- Thermo Fisher Scientific. (n.d.). Metoprolol and Select Impurities Analysis Using a Hydrophilic Interaction Chromatography Method with Combined UV and Charged Aerosol Detection. Thermo Fisher Scientific.

- SynThink. (n.d.).

- Alphalyse. (2025, January 21). Orthogonal method in pharmaceutical product analysis. Alphalyse.

- Naegele, E. (n.d.). Orthogonal Separation of Pharmaceutical Impurities by the Agilent 1260 Infinity II SFC/UHPLC Hybrid System. Agilent Technologies, Inc.

- Fu, R. (2014, May 6).

- Agilent Technologies. (n.d.).

- U.S. Pharmacopeia. (2026, January 12).

- Ashton, D. S., et al. (n.d.). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. Pharmaceutical Technology.

- IJCRT. (2025, May 5).

- Shaikh, K. A., et al. (2014, July 15). Stress degradation studies of Telmisartan and Metoprolol extended release tablets by a validated stability indicating reverse. Drug Development and Therapeutics.

- Santec, Inc. (n.d.).

- Hoogmartens, J., et al. (2003, February 21). Determining orthogonal chromatographic systems prior to the development of methods to characterise impurities in drug substances. PubMed.

- Thermo Fisher Scientific. (n.d.). Metoprolol and Select Impurities Analysis Using a Hydrophilic Interaction Chromatography Method with Combined UV and Charged Aerosol Detection. Thermo Fisher Scientific.

- Fekete, J., et al. (2015, August 28).

- Daicel Pharma Standards. (n.d.). Metoprolol Impurities Manufacturers & Suppliers. Daicel.

- Technium Science. (n.d.). Metabolic Profiling of Metoprolol via HPLC Coupled with ESI-QqQLIT Mass Spectrometry. Technium Science.

- Jiang, Y., et al. (2019, August 28). Quantitative analysis of 3-isopropylamino-1,2-propanediol as a degradation product of metoprolol in pharmaceutical dosage forms by HILIC-CAD. PMC.

- Singh, S., et al. (2012, June 15). Identification and characterization of stressed degradation products of metoprolol using LC/Q-TOF-ESI-MS/MS and MS(n) experiments. PubMed.

- Alfa Omega Pharma. (n.d.). Metoprolol Impurities | 51384-51-1 Certified Reference Substance. Alfa Omega Pharma.

- Research Journal of Pharmacy and Technology. (2025, March 27).

- Voica, C., et al. (n.d.).

- ResearchGate. (n.d.). Separation of metoprolol enantiomers by LC and SFC on a polysaccharide-based CSP.

- BenchChem. (2025). Troubleshooting guide for the purification of polar quinoline compounds. BenchChem.

- University of Rochester. (n.d.).

- Machinery. (n.d.). Trace Extraction of Metoprolol from Plasma, Urine and EBC samples Using Modified Magnetic Nanoparticles Followed by. Machinery.

- Albers, S., et al. (2005, April 15).

Sources

- 1. synthinkchemicals.com [synthinkchemicals.com]

- 2. ijcrt.org [ijcrt.org]

- 3. Orthogonal method in pharmaceutical product analysis [alphalyse.com]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. agilent.com [agilent.com]

- 6. santaisci.com [santaisci.com]

- 7. Determining orthogonal chromatographic systems prior to the development of methods to characterise impurities in drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. agilent.com [agilent.com]

- 9. Quantitative analysis of 3-isopropylamino-1,2-propanediol as a degradation product of metoprolol in pharmaceutical dosage forms by HILIC-CAD - PMC [pmc.ncbi.nlm.nih.gov]

- 10. analysis.rs [analysis.rs]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. hpst.cz [hpst.cz]

- 13. Rapid chiral separation of atenolol, metoprolol, propranolol and the zwitterionic metoprolol acid using supercritical fluid chromatography-tandem mass spectrometry - Application to wetland microcosms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Chromatography [chem.rochester.edu]

Application Note: A Validated Stability-Indicating RP-HPLC Method for the Assay of Metoprolol and its Impurities

Abstract

This document provides a comprehensive guide and protocol for a stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method designed for the quantitative analysis of Metoprolol and its associated impurities. Metoprolol, a widely prescribed cardioselective β1-adrenergic receptor antagonist, can degrade under various environmental conditions, leading to the formation of impurities that may impact its efficacy and safety.[1] The development and validation of a stability-indicating assay method (SIAM) are therefore critical for ensuring the quality, safety, and shelf-life of both the drug substance and its formulated products. This protocol is established in accordance with the principles outlined in the International Council for Harmonisation (ICH) guidelines, specifically Q1A for stability testing and Q2(R1) for the validation of analytical procedures.[2] The described method effectively separates Metoprolol from its process-related impurities and degradation products generated through forced degradation studies, demonstrating its specificity and stability-indicating capabilities.

Introduction: The Rationale for Stability-Indicating Methods

Metoprolol is a cornerstone therapy for a range of cardiovascular diseases, including hypertension, angina pectoris, and heart failure.[3] Its chemical structure, an aryloxypropanolamine, is susceptible to degradation through pathways such as hydrolysis and oxidation.[2][4] Regulatory agencies worldwide mandate that all pharmaceutical products be evaluated using a stability-indicating method. A SIAM is defined as an analytical procedure capable of distinguishing the active pharmaceutical ingredient (API) from its degradation products, thus providing a reliable measure of the drug's stability.

The primary objective of this application note is to present a robust, validated RP-HPLC method that can be implemented in a quality control setting for the routine analysis of Metoprolol Succinate or Tartrate and for its stability assessment during drug development.

Principle of the Method & Degradation Profile

The analytical approach is based on reverse-phase chromatography, a technique that separates chemical compounds based on their hydrophobicity. A non-polar stationary phase (typically a C18 or C8 bonded silica column) is used with a polar mobile phase. Metoprolol and its impurities, possessing different polarities, will interact differently with the stationary phase, leading to their separation as they are carried through the column by the mobile phase. Quantification is achieved using a UV detector set at a wavelength where Metoprolol exhibits significant absorbance, typically around 222-228 nm.[5][6]

2.1. Known Impurities and Degradation Pathways

Pharmacopoeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) list several known process-related impurities for Metoprolol, including:

-

Impurity A: (RS)-1-(Ethylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol[7][8]

-

Impurity B: 4-(2-Methoxyethyl)phenol[4]

-

Impurity C: 4-[2-Hydroxy-3-(isopropylamino)propoxy]benzaldehyde[9]

-

Impurity D: N,N-Bis{2-hydroxy-3-[4-(2-methoxyethyl)phenoxy]propyl}isopropylamine[9]

-

Impurity M & N: Non-chromophoric α-hydroxyamines that may require specialized detection methods like Charged Aerosol Detection (CAD) for accurate quantification.[10][11][12]

Forced degradation studies, conducted under ICH-prescribed stress conditions, reveal that Metoprolol is most susceptible to degradation under acidic, alkaline, and oxidative conditions.[4][6] It is relatively stable under thermal and photolytic stress.[2][4] The primary degradation pathways involve the cleavage of the ether linkage and modifications to the side chain.

Caption: Logical relationship between Metoprolol, its synthesis, and the formation of impurities.

Detailed Experimental Protocol

3.1. Instrumentation & Materials

-

HPLC/UPLC System: Equipped with a quaternary or binary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.

-

Chromatography Data System (CDS): For instrument control, data acquisition, and processing.

-

Analytical Balance: 5-decimal place readability.

-

pH Meter: Calibrated with standard buffers.

-

Reference Standards: Metoprolol Succinate/Tartrate RS, and standards for known impurities (if available).

-

Reagents: HPLC-grade acetonitrile and methanol, analytical grade orthophosphoric acid, ammonium acetate, sodium hydroxide, hydrochloric acid, and hydrogen peroxide. High-purity water (Milli-Q or equivalent).

3.2. Chromatographic Conditions

The following conditions have been shown to provide effective separation. Method optimization may be required based on the specific instrument and column used.

| Parameter | Recommended Condition |

| Column | Phenomenex C18 (250 mm × 4.6 mm, 5 µm) or equivalent. |

| Mobile Phase A | 0.1% Orthophosphoric Acid in Water. |

| Mobile Phase B | Methanol or Acetonitrile. |

| Elution Mode | Isocratic or Gradient (Isocratic is often sufficient). |

| Composition (Isocratic) | Methanol: 0.1% OPA (60:40 v/v). |

| Flow Rate | 1.0 mL/min. |

| Detection Wavelength | 222 nm. |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Total Run Time | ~10-15 minutes |

3.3. Preparation of Solutions

-

Diluent: Mobile phase is typically used as the diluent.

-

Standard Stock Solution (Metoprolol): Accurately weigh and dissolve ~25 mg of Metoprolol Succinate RS in a 25 mL volumetric flask with diluent to get a concentration of 1000 µg/mL.

-

Working Standard Solution: Dilute the Standard Stock Solution with diluent to a final concentration of ~50 µg/mL.

-

Sample Preparation (Bulk Drug): Prepare in the same manner and concentration as the Working Standard Solution.

-

Sample Preparation (Tablets): Weigh and finely powder not fewer than 20 tablets. Transfer a quantity of powder equivalent to ~50 mg of Metoprolol Succinate into a 100 mL volumetric flask. Add ~70 mL of diluent, sonicate for 15 minutes to dissolve, dilute to volume with diluent, and mix well. Filter a portion through a 0.45 µm syringe filter, discarding the first few mL. Dilute the filtrate to a final concentration of ~50 µg/mL.

3.4. Forced Degradation Study Protocol

The goal is to achieve 5-20% degradation of the API. The conditions below are starting points and may need adjustment.[13]

-

Acid Hydrolysis: To 1 mL of Metoprolol stock solution (1000 µg/mL), add 1 mL of 1.0 N HCl. Heat at 80°C for 2 hours. Cool to room temperature and neutralize with an equivalent amount of 1.0 N NaOH. Dilute to a final concentration of ~50 µg/mL with diluent.

-

Base Hydrolysis: To 1 mL of Metoprolol stock solution, add 1 mL of 1.0 N NaOH. Keep at room temperature for 1 hour. Neutralize with an equivalent amount of 1.0 N HCl. Dilute to a final concentration of ~50 µg/mL.

-

Oxidative Degradation: To 1 mL of Metoprolol stock solution, add 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours. Dilute to a final concentration of ~50 µg/mL.

-

Thermal Degradation: Expose the solid drug powder in a thin layer to a dry heat of 105°C for 24 hours.[14] After exposure, cool and prepare a solution of ~50 µg/mL.

-

Photolytic Degradation: Expose the solid drug powder to UV light (200 Wh/m²) and visible light (1.2 million lux hours) as per ICH Q1B guidelines. Prepare a solution of ~50 µg/mL.

Caption: High-level experimental workflow for the stability-indicating assay of Metoprolol.

Method Validation Protocol (ICH Q2(R1))

To ensure the method is fit for its purpose, it must be validated. The following parameters are critical.

Caption: Interrelationship of key analytical method validation parameters.

-

Specificity: Demonstrated by the forced degradation studies. The chromatograms of stressed samples should show that degradation product peaks are well-resolved from the main Metoprolol peak. Peak purity analysis using a PDA detector should be performed to confirm the homogeneity of the Metoprolol peak, with a purity angle being less than the purity threshold.

-

Linearity: The linearity of the method should be established by analyzing solutions at a minimum of five concentrations over a range (e.g., 50% to 150% of the target assay concentration).

| Parameter | Acceptance Criteria | Typical Result |

| Range | 25 - 75 µg/mL | Pass |

| Correlation Coefficient (r²) | ≥ 0.999 | 0.9999[5] |

-

Accuracy (Recovery): Accuracy is assessed by performing recovery studies on a placebo spiked with the API at three different concentration levels (e.g., 80%, 100%, 120%).

| Level | Acceptance Criteria | Typical Result |

| 80% | 98.0 - 102.0% | 99.8% |

| 100% | 98.0 - 102.0% | 100.5% |

| 120% | 98.0 - 102.0% | 101.2% |

-

Precision:

-

Repeatability (Intra-day): The precision is evaluated by performing six replicate analyses of the sample preparation at 100% of the test concentration on the same day.

-

Intermediate Precision (Inter-day): The analysis is repeated on a different day, with a different analyst, or on a different instrument.

-

| Parameter | Acceptance Criteria (%RSD) | Typical Result (%RSD) |

| Repeatability | ≤ 2.0% | 0.67%[3] |

| Intermediate Precision | ≤ 2.0% | 0.69%[3] |

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are determined based on the standard deviation of the response and the slope of the calibration curve.

| Parameter | Typical Result |

| LOD | 0.142 µg/mL |

| LOQ | 0.429 µg/mL |

-

Robustness: The reliability of the method is tested by making small, deliberate changes to the method parameters, such as flow rate (±0.1 mL/min), column temperature (±5°C), and mobile phase pH (±0.2 units). The system suitability parameters should remain within the acceptance criteria.

Data Interpretation & System Suitability

Before sample analysis, a system suitability test (SST) must be performed by injecting the standard solution five or six times. The SST parameters must meet the predefined criteria to ensure the chromatographic system is performing adequately.

| SST Parameter | Acceptance Criteria |

| Tailing Factor (Asymmetry) | ≤ 2.0 |

| Theoretical Plates (N) | ≥ 2000 |

| %RSD of Peak Areas | ≤ 2.0% |

The percentage of each impurity in the sample can be calculated using the following formula, assuming the response factor is 1.0 or by using the respective impurity standards.

% Impurity = (Area of Impurity / Area of Standard) × (Conc. of Standard / Conc. of Sample) × 100

Conclusion

The RP-HPLC method detailed in this application note is demonstrated to be simple, accurate, precise, and robust for the determination of Metoprolol and its impurities. The forced degradation studies confirm its stability-indicating nature, making it a highly suitable method for routine quality control analysis and for conducting stability studies of Metoprolol in both bulk drug and finished pharmaceutical products.

References

-

Borkar, R. M., et al. (2012). Identification and characterization of stressed degradation products of metoprolol using LC/Q-TOF-ESI-MS/MS and MS(n) experiments. PubMed, [Link]

-

Soni, S., et al. (2021). Analytical Method Development and Validation of Metoprolol Succinate by High Performance Liquid Chromatography and Ultraviolet Spectroscopy Technique. Research Journal of Pharmacy and Technology, [Link]

-

Pawar, S. J., et al. (2016). DEVELOPMENT AND VALIDATION OF SPECTROPHOTOMETRIC METHOD FOR DETERMINATION OF METOPROLOL SUCCINATE. World Journal of Pharmacy and Pharmaceutical Sciences, [Link]

-

Patel, R., et al. (2023). A Novel RP-HPLC Method for the Development and Validation of Metoprolol Succinate in Bulk and Pharmaceutical Dosage Form. Research Journal of Pharmacy and Technology, [Link]

-

Prajapati, Y. K., et al. (2014). Stress degradation studies of Telmisartan and Metoprolol extended release tablets by a validated stability indicating reverse. Drug Development and Therapeutics, [Link]

-

Singh, S., et al. (2013). Identification and characterization of stressed degradation products of metoprolol using LC/Q-TOF-ESI-MS/MS and MSn experiments. ResearchGate, [Link]

-

USP. (2025). Metoprolol Succinate USP 2025. U.S. Pharmacopeia, [Link]

-

Jadhav, R. S., & Bharad, J. V. (2015). Analytical Method Development and Validation of Spectroscopic Method for Estimation of Metoprolol Succinate. Scholars Research Library, [Link]

-

Patel, A., & Shah, N. (2023). Development And Validation Of Stability Indicating Rp-Hplc Method For Quantitative Estimation Of Metoprolol Succinate And Azelnidipine From Synthetic Mixture. Journal of Pharmaceutical Negative Results, [Link]

-

Reddy, B. P., et al. (2012). Simultaneous Quantitative Determination of Metoprolol, Atorvastatin and Ramipril in Capsules by a Validated Stability-Indicating RP-UPLC Method. PMC, [Link]

-

Agilent Technologies. (2014). Modernizing the USP Monograph for Impurity Profiling of Metoprolol Tartrate. Agilent, [Link]

-

Xu, Q. A., et al. (2019). Quantitative analysis of 3-isopropylamino-1,2-propanediol as a degradation product of metoprolol in pharmaceutical dosage forms by HILIC-CAD. Journal of Pharmaceutical Analysis, [Link]

-

Tamhanekar, J. P., et al. (2022). STABILITY-INDICATING METHOD FOR ASSAY AND IMPUTIRTY PROFILING FROM AMLODIPINE AND METOPROLOL IN THEIR PHARMACEUTICAL DOSAGE FORMS USING RP-HPLC WITH UV/PDA DETECTOR. ResearchGate, [Link]

-

International Journal of Creative Research Thoughts. (2025). Method Development, Validation & Forced Degradation Studies For The Determination Of Metoprolol Succinate In Bulk & Phar. IJCRT.org, [Link]

-

Hapeshi, E., et al. (2021). Metoprolol and Its Degradation and Transformation Products Using AOPs—Assessment of Aquatic Ecotoxicity Using QSAR. PMC, [Link]

-

Hapeshi, E., et al. (2021). Metoprolol and Its Degradation and Transformation Products Using AOPs—Assessment of Aquatic Ecotoxicity Using QSAR. Semantic Scholar, [Link]

-

Hapeshi, E., et al. (2021). Metoprolol and Its Degradation and Transformation Products Using AOPs—Assessment of Aquatic Ecotoxicity Using QSAR. ProQuest, [Link]

-

Kalisetty, S., et al. (2012). ULTRA PERFORMANCE LIQUID CHROMATOGRAPHIC METHOD DEVELOPMENT AND VALIDATION FOR THE QUANTIFICATION OF IMPURITIES AND DEGRADATION PRODUCTS IN THE METOPROLOL SUCCINATE ER TABLETS. Semantic Scholar, [Link]

-

USP-NF. (2022). Metoprolol Succinate Extended-Release Tablets. USP-NF, [Link]

-

Goud, G., et al. (2023). Development and Validation of SI/RS-UHPLC-PDA Method for Olmesartan Medoxomil and Metoprolol Succinate-Related Substance. ResearchGate, [Link]

-

Xu, Q. A., et al. (2019). Quantitative analysis of 3-isopropylamino-1,2-propanediol as a degradation product of metoprolol in pharmaceutical dosage forms by HILIC-CAD. PMC, [Link]

-

Gao, Y., et al. (2020). Comparative evaluation of metoprolol degradation by UV/chlorine and UV/H2O2 processes. ResearchGate, [Link]

-

European Pharmacopoeia. METOPROLOL SUCCINATE Metoprololi succinas. EDQM, [Link]

-

Tamhanekar, J. P., et al. (2022). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. AWS, [Link]

-

Patel, A., & Shah, N. (2023). Development And Validation Of Stability Indicating Rp-Hplc Method For Quantitative Estimation Of Metoprolol Succinate And Azelnidipine From Synthetic Mixture. Journal of Pharmaceutical Negative Results, [Link]

-

Kumar, A., et al. (2011). An improved validated HPLC method for separation of metoprolol and hydrochlorothiazide impurities in metoprolol and hydrochlorot. Scholars Research Library, [Link]

-

USP. (2024). Metoprolol Succinate Extended-Release Tablets. USP-NF, [Link]

-

MDPI. (2024). Investigation of Metoprolol Concentrations in Plasma Using Automated Sample Preparation and LC-MS/MS Detection. MDPI, [Link]

-

Rivas, M. I., et al. (2020). Biodegradation of metoprolol in oxic and anoxic hyporheic zone sediments: unexpected effects on microbial communities. PMC, [Link]

-

Wankhede, S. B., et al. (2010). Stability Indicating HPTLC Method for Estimation of Metoprolol Tartrate in Bulk and in Pharmaceutical Formulation. Asian Journal of Research in Chemistry, [Link]

-

Borkar, R. M., et al. (2012). Identification and characterization of stressed degradation products of metoprolol using LC/Q-TOF-ESI-MS/MS and MS(n) experiments. Semantic Scholar, [Link]

-

Journal of Applied Pharmaceutical Science. (2024). Novel bioanalytical LC-MS/MS method for determination of metoprolol in human plasma. Journal of Applied Pharmaceutical Science, [Link]

Sources

- 1. ijpbs.com [ijpbs.com]

- 2. researchgate.net [researchgate.net]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. Identification and characterization of stressed degradation products of metoprolol using LC/Q-TOF-ESI-MS/MS and MS(n) experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ajpaonline.com [ajpaonline.com]

- 6. pnrjournal.com [pnrjournal.com]

- 7. Metoprolol impurity A CRS | LGC Standards [lgcstandards.com]

- 8. drugfuture.com [drugfuture.com]

- 9. trungtamthuoc.com [trungtamthuoc.com]

- 10. analysis.rs [analysis.rs]

- 11. scienceopen.com [scienceopen.com]

- 12. Quantitative analysis of 3-isopropylamino-1,2-propanediol as a degradation product of metoprolol in pharmaceutical dosage forms by HILIC-CAD - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ijcrt.org [ijcrt.org]

- 14. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

High-Resolution Monitoring of Metoprolol Impurity 12 (Chlorohydrin Analogue) in Pharmaceutical Formulations

Application Note: AN-MET-2026-12

Executive Summary & Scope

In the synthesis of Metoprolol Succinate and Tartrate, the control of process-related impurities is critical for meeting ICH M7 guidelines regarding mutagenic potential. This protocol details the monitoring of "Impurity 12" , defined herein as 1-chloro-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol .

This compound is a key intermediate formed during the reaction of 4-(2-methoxyethyl)phenol with epichlorohydrin. Due to the presence of the alkyl halide moiety, it is structurally alert for genotoxicity and must be controlled at trace levels (typically ppm) in the final API and formulation.

Note on Nomenclature: While pharmacopoeial designations (EP/USP) typically use letter codes (A, B, C, D), "Impurity 12" is a common internal designation in process chemistry catalogs (e.g., LGC Standards, Mikromol) for the chlorohydrin precursor. This guide addresses the specific challenge of separating this non-chromophoric or weak-UV absorbing alkyl halide from the massive API peak.

Chemical Context & Mechanistic Insight

Understanding the origin of Impurity 12 is the first step in effective monitoring. It is not a degradation product but a process impurity .

Formation Pathway

The synthesis of Metoprolol involves the coupling of 4-(2-methoxyethyl)phenol with epichlorohydrin to form an epoxide intermediate. Impurity 12 arises from the incomplete ring closure or ring opening of the epoxide by chloride ions (often from the catalyst or HCl usage).

Key Analytical Challenge:

-

Structural Similarity: It possesses the same aromatic tail as Metoprolol but lacks the isopropylamine head group.

-

Detection: It lacks the secondary amine, altering its pKa significantly compared to the API, which can be leveraged for separation.

Impurity Formation Diagram

Figure 1: Formation pathway of Metoprolol and the divergence leading to the Chlorohydrin Impurity 12.

Analytical Protocol: LC-MS/MS Methodology

Given the potential genotoxicity and the need for low limits of quantitation (LOQ), standard UV detection is often insufficient due to the massive API interference and the impurity's weak absorbance. LC-MS/MS is the recommended gold standard for this application.

Method Development Strategy (The "Why")

-

Column Selection: A Phenyl-Hexyl stationary phase is chosen over standard C18. The phenyl ring provides pi-pi interactions with the aromatic tail of both the API and Impurity 12, offering superior selectivity for the chlorohydrin substituent compared to purely hydrophobic mechanisms.

-

Mobile Phase pH: The API (Metoprolol) is basic (pKa ~9.7). Impurity 12 (Chlorohydrin) is neutral/weakly acidic. Using an acidic mobile phase (0.1% Formic Acid) protonates the API, making it elute earlier or with a distinct profile compared to the neutral impurity, preventing co-elution.

Chromatographic Conditions

| Parameter | Specification |

| Instrument | UHPLC coupled with Triple Quadrupole MS (QqQ) |

| Column | Agilent Poroshell 120 Phenyl-Hexyl (100 x 2.1 mm, 2.7 µm) or equivalent |

| Column Temp | 40°C |

| Mobile Phase A | 0.1% Formic Acid in Water (LC-MS Grade) |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Vol | 2.0 µL |

| Run Time | 12.0 Minutes |

Gradient Program

| Time (min) | % Mobile Phase B | Rationale |

| 0.0 | 10 | Initial hold for polar matrix removal |

| 1.0 | 10 | Equilibration |

| 6.0 | 60 | Linear ramp to elute API and Impurity 12 |